Pyrazolo[1,5-a]pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-8-9-4-2-1-3-6(7)9/h1-5,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZBJPUFFBQHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyridin 3 Ol and Its Analogs
Strategies for Constructing the Pyrazolo[1,5-a]pyridine (B1195680) Core
The assembly of the fused pyrazolo[1,5-a]pyridine ring system is achieved through several elegant synthetic strategies. These methods can be broadly categorized into cyclization reactions, which form the heterocyclic core in a single or sequential step, and other modern techniques like cross-dehydrogenative coupling and olefin metathesis.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyridines, providing a direct and versatile approach to the target scaffold. These reactions typically involve the formation of one or more rings from acyclic or partially cyclic precursors.
A widely employed and versatile method for the synthesis of pyrazolo-fused heterocycles is the cyclocondensation reaction between 3-aminopyrazoles and 1,3-biselectrophilic compounds. mdpi.com This approach allows for the introduction of a wide array of substituents at various positions on the resulting pyrazolo[1,5-a]pyridine ring system. mdpi.com Commonly used biselectrophiles include β-diketones, β-ketoesters, β-enaminones, and β-ketonitriles. mdpi.comrsc.org
The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol, often in the presence of an acid catalyst like acetic acid. In some variations, an oxygen atmosphere is employed to facilitate oxidative cyclization, leading to high yields of the desired product. For instance, the reaction of 3-amino-5-methylpyrazole (B16524) with various β-dicarbonyl compounds under microwave irradiation in acetic acid has been shown to produce 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in good to excellent yields (88–96%). rsc.org The regioselectivity of the cyclocondensation can be controlled, for example, by using a dimethylamino leaving group on the biselectrophile, which directs the initial condensation to occur via an aza-Michael type addition-elimination mechanism. mdpi.com
A one-pot, three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides in the presence of K₂S₂O₈ has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This method proceeds through a cyclocondensation followed by oxidative halogenation. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[1,5-a]pyridine Analogs
| 3-Aminopyrazole Derivative | Biselectrophilic Compound | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Amino-5-methylpyrazole | β-Enaminone | Acetic acid, Microwave, 180 °C | 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine | 88-96 | rsc.org |
| Aminopyrazole | Enaminone/Chalcone, NaX | K₂S₂O₈, Water | 3-Halo-pyrazolo[1,5-a]pyrimidine | Good | nih.gov |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | nih.gov |
This table presents a selection of reported cyclocondensation reactions and is not exhaustive.
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. In the context of pyrazolo[1,5-a]pyridine synthesis, the oxidative [3+2] cycloaddition of in situ generated pyridinium-N-imines with alkynylphosphonates has emerged as a valuable method. mdpi.comnih.gov This reaction leads to the formation of pyrazolo[1,5-a]pyridine-3-phosphonates with moderate to good yields. mdpi.comnih.gov
The pyridinium-N-imines are typically generated from the corresponding N-aminopyridinium salts by deprotonation with a base such as potassium carbonate in a solvent like DMSO. mdpi.com The subsequent reaction with an alkynylphosphonate proceeds via a cycloaddition, followed by oxidation to yield the aromatic pyrazolo[1,5-a]pyridine core. mdpi.com For less reactive alkynes, such as 2-aliphatic and 2-phenyl acetylenes, the addition of a catalyst like Fe(NO₃)₃·9H₂O (10 mol%) has been shown to be beneficial, providing moderate yields. mdpi.comresearchgate.net In contrast, more reactive alkynylphosphonates, such as tetraethyl ethynylbisphosphonate and diethyl 2-TMS- and 2-OPh-ethynylphosphonates, react readily without a catalyst to give good to excellent yields. mdpi.comnih.gov
A plausible mechanism involves the initial formation of a ylide from the pyridinium (B92312) salt, which then reacts with the alkynylphosphonate through either a concerted [3+2] cycloaddition or a stepwise Michael addition followed by intramolecular cyclization. mdpi.com The resulting dihydropyrazolopyridine intermediate is then oxidized to the final product. mdpi.com
Table 2: Oxidative [3+2] Cycloaddition of Pyridinium-N-imines with Alkynylphosphonates
| Pyridinium-N-imine Precursor | Alkynylphosphonate | Catalyst (if any) | Product | Yield (%) | Reference |
| N-Aminopyridinium salt | 2-Substituted ethynylphosphonate | Fe(NO₃)₃·9H₂O (10 mol%) | Pyrazolo[1,5-a]pyridine-3-ylphosphonate | Moderate | mdpi.comresearchgate.net |
| N-Aminopyridinium salt | Tetraethyl ethynylbisphosphonate | None | Tetraethyl pyrazolo[1,5-a]pyridine-2,3-diylbis(phosphonate) | 95 | mdpi.com |
This table highlights representative examples of the oxidative [3+2] cycloaddition methodology.
Intramolecular cyclization offers an alternative and efficient pathway to the pyrazolo[1,5-a]pyridine scaffold. acs.org These methods often rely on the formation of a key bond within a pre-functionalized precursor to construct the fused ring system.
One such approach involves the intramolecular cyclization of transient nitrenes and ethynylpyridines. acs.orgresearchgate.net Another notable method is the triphenylphosphine/diiodine-mediated intramolecular cyclization of oxime substrates. researchgate.netdntb.gov.ua This reaction proceeds under mild, metal-free conditions and directly affords 2,3-diaryl-substituted pyrazolo[1,5-a]pyridines in moderate to good yields, avoiding the formation of a 2H-azirine intermediate. researchgate.netdntb.gov.ua The synthesis of a 7-chloropyrazolo[1,5-a]pyridine building block has also been achieved through an azirine rearrangement. researchgate.net
Furthermore, a palladium-catalyzed intramolecular dehydrogenative coupling reaction has been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines, demonstrating the utility of this strategy for constructing related heterocyclic systems. acs.org
Cross-Dehydrogenative Coupling (CDC) Reactions
Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for C-C bond formation. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials, making it an attractive and environmentally friendly synthetic tool. nih.gov
An efficient method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridine derivatives with β-ketoesters and β-diketones. acs.orgnih.gov This reaction is promoted by acetic acid and molecular oxygen, acting as a green oxidant, and proceeds under catalyst-free conditions. acs.orgnih.gov The proposed mechanism involves the activation of the N-amino-2-iminopyridine by acetic acid, followed by nucleophilic addition of the enol form of the β-dicarbonyl compound. The resulting adduct undergoes oxidative dehydrogenation and subsequent dehydrative cyclization to yield the pyrazolo[1,5-a]pyridine product. acs.orgnih.gov Optimized conditions, such as using 6 equivalents of acetic acid under an oxygen atmosphere, can lead to yields as high as 94%.
Palladium-catalyzed CDC reactions have also been successfully employed for the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives via direct C-H bond activation of pyrazolo[1,5-a]pyridine precursors. researchgate.net
Table 3: Optimization of Cross-Dehydrogenative Coupling Reaction
| Acetic Acid (Equivalents) | Atmosphere | Yield (%) | Reference |
| 2 | Air | 34 | |
| 4 | Air | 52 | |
| 6 | Air | 74 | |
| 6 | O₂ | 94 | |
| 6 | Argon | 6 |
This table illustrates the effect of reaction parameters on the yield of the CDC reaction.
Ring Closure by Olefin Metathesis
Ring-closing metathesis (RCM) is a robust and versatile reaction for the formation of cyclic compounds, including heterocyclic systems. mdpi.comencyclopedia.pub This methodology has been applied to the synthesis of functionalized pyrazolo[1,5-a]pyrimidine (B1248293) analogs. mdpi.comencyclopedia.pub
In one reported strategy, a ring closure by olefin metathesis was performed on a functionalized pyrazolo[1,5-a]pyrimidine precursor. mdpi.comencyclopedia.pub This approach required significant quantities of the catalyst to achieve the desired macrocyclization. The stereochemistry of the starting material played a crucial role in determining the conformation of the final atropisomeric product. mdpi.com The development of acid-mediated RCM has also proven to be a powerful tool in the synthesis of complex kinase inhibitors. nih.gov A synthesis of 3-trifluoromethanesulfonyloxy-4,7-dihydropyrazolo[1,5-a]pyridine has been achieved via ring-closing metathesis, showcasing the utility of this method for preparing precursors to various pyrazolo[1,5-a]pyridine derivatives. researchgate.net
Multi-Component Reactions for Pyrazolo[1,5-a]pyridine Formation
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and the ability to generate complex molecules in a single step from simple starting materials. ajol.inforesearchgate.net These reactions are particularly advantageous for creating libraries of structurally diverse compounds for biological screening. researchgate.net
In the context of pyrazolo[1,5-a]pyridine synthesis, MCRs often involve the condensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds. mdpi.comencyclopedia.pub For instance, a three-component condensation of 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine with triethyl orthoformate and various carbonyl compounds or nitriles containing an activated methylene (B1212753) group has been shown to produce substituted pyrazolo[1,5-a]pyrimidines. researchgate.net Similarly, the reaction of 5-aminopyrazoles with aromatic aldehydes and cyclic ketones or diones in the presence of triethylamine (B128534) has been utilized to construct pyrazolo[1,5-a]quinazoline derivatives. ajol.info
Palladium-catalyzed MCRs have also been developed. For example, the reaction of aldehydes, aminopyrazoles, and sulfoxonium ylides catalyzed by Rhodium complexes can produce a variety of substituted pyrazolo[1,5-a]pyrimidines. mdpi.com Another approach involves a palladium-catalyzed C-C bond formation to create the fused pyrimidine (B1678525) ring. mdpi.com
A notable MCR for the synthesis of pyrazolo[1,5-a]pyridines involves the reaction of N-aminopyridines and α,β-unsaturated compounds, mediated by TEMPO, which acts as both a Lewis acid and an oxidant. acs.org This [3+2] annulation-aromatization protocol provides multi-substituted pyrazolo[1,5-a]pyridines in good to excellent yields with high regioselectivity. acs.org
Table 1: Examples of Multi-Component Reactions for Pyrazolo[1,5-a]pyridine Synthesis
| Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine, triethyl orthoformate, carbonyl/nitrile compounds | - | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
| 5-aminopyrazoles, aromatic aldehydes, cyclic ketones/diones | Triethylamine | Pyrazolo[1,5-a]quinazoline derivatives | ajol.info |
| Aldehydes, aminopyrazoles, sulfoxonium ylides | Rh complexes | Substituted pyrazolo[1,5-a]pyrimidines | mdpi.com |
| N-aminopyridines, α,β-unsaturated compounds | TEMPO | Multi-substituted pyrazolo[1,5-a]pyridines | acs.org |
| N-amino-2-iminopyridines, 1,3-dicarbonyl compounds | Acetic acid, O₂ | Substituted pyrazolo[1,5-a]pyridines | nih.gov |
Targeted Synthesis of Pyrazolo[1,5-a]pyridin-3-ol Derivatives
Introduction of Hydroxyl Functionality at C-3
The direct introduction of a hydroxyl group at the C-3 position of the pyrazolo[1,5-a]pyridine scaffold is a key synthetic challenge. One of the primary methods to achieve this is through the cycloaddition of pyridine (B92270) N-imines with appropriate alkynes. For instance, the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine (B178648), provides a concise route to 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. rsc.org In this reaction, the C-3 position of the resulting pyrazolo[1,5-a]pyridine is derived from one of the acetylenic carbons of the starting ynoate.
Another strategy involves the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines. This method has been successfully employed to synthesize pyrazolo[1,5-a]pyridine-3-ylphosphonates. mdpi.com While this introduces a phosphonate (B1237965) group at C-3, it demonstrates a viable pathway for functionalization at this position which could potentially be converted to a hydroxyl group through subsequent chemical transformations.
Derivatization of Pre-existing Pyrazolo[1,5-a]pyridine Scaffolds to C-3 substituted analogues
Post-functionalization of a pre-formed pyrazolo[1,5-a]pyridine ring system is a common and versatile approach to introduce substituents at the C-3 position. The C-3 position is known to be highly nucleophilic, making it susceptible to electrophilic substitution reactions. encyclopedia.pub
One prominent method for C-3 derivatization is the Suzuki cross-coupling reaction. For example, pyrazolo[1,5-a]pyrimidines with a hydroxyl/enone group at position 5 and a CF₃ group at position 7 have been successfully arylated at the C-3 position using this method. encyclopedia.pub This reaction demonstrates compatibility with various functional groups, including fluorophenyl and heterocyclic moieties, achieving yields from 67% to 84%. encyclopedia.pub
Another powerful technique is the Ullmann-type coupling reaction. An efficient method has been developed for the amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors at the C-3 position. mdpi.com This reaction utilizes a copper(I) iodide catalyst with a carbazole-based ligand and proceeds under microwave irradiation, providing 3,5-bis-aminated products in good to excellent yields. mdpi.com This method is notable for its broad substrate scope, accommodating various primary and secondary alkylamines as well as aryl- and heteroarylamines. mdpi.com
Table 2: Examples of C-3 Derivatization of Pyrazolo[1,5-a]pyridines
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 5-hydroxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Aryl boronic acid | Suzuki cross-coupling | 3-Aryl-5-hydroxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | encyclopedia.pub |
| 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine | Various amines, CuI, L-1 ligand | Ullmann-type coupling | 3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines | mdpi.com |
Advanced Synthetic Approaches for Pyrazolo[1,5-a]pyridine Systems
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products. nih.govbeilstein-journals.org This technology has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines and their analogs.
A one-pot, microwave-assisted method has been developed for the synthesis of substituted pyrazolo[1,5-a]pyrimidinones. nih.govbeilstein-journals.org This approach involves the initial formation of a 5-aminopyrazole from a β-ketonitrile and hydrazine under microwave irradiation, followed by the addition of a β-ketoester and acetic acid to construct the pyrimidinone ring, all within the same reaction vessel. nih.govbeilstein-journals.org This method significantly reduces reaction times compared to conventional heating. nih.gov
Microwave irradiation has also been employed in the palladium-catalyzed synthesis of pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, from the reaction of β-halovinyl/aryl aldehydes and aminopyrazoles under solvent-free conditions. rsc.org Furthermore, a microwave-assisted route has been optimized for the synthesis of 3,6-disubstituted-pyrazolo[1,5-a]pyrimidines, reducing the total reaction time from 39 hours to just 1 hour. byu.edu
Green Chemistry Principles in Pyrazolo[1,5-a]pyridine Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. bohrium.combme.hu
The synthesis of a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been reported with a focus on green chemistry metrics. bohrium.comrsc.org The reaction mass efficiency (RME) for this two-step synthesis was found to be in the range of 40–53%, which is favorable, and the byproducts, methanol (B129727) and dimethylamine, are useful solvents that can be recovered. rsc.org The cost per gram of raw materials was also noted to be significantly lower than for some other common fluorophores. rsc.org
Ultrasonic irradiation is another green chemistry tool that has been utilized for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu This method involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in aqueous ethanol, assisted by KHSO₄ under ultrasound, providing good yields of the desired products. bme.hu
Solvent-free synthesis is a key aspect of green chemistry. A green, one-pot, solvent-free method for the synthesis of various pyrazolo[1,5-a]pyrimidines has been reported, further highlighting the commitment to environmentally benign synthetic routes. researchgate.net Microwave-assisted synthesis itself aligns with green chemistry principles as it often requires less solvent and is more energy-efficient than conventional heating methods. nih.gov
Reactivity and Functionalization of Pyrazolo 1,5 a Pyridin 3 Ol Systems
Regioselectivity and Chemoselectivity in Chemical Transformations
The regioselectivity of chemical transformations on the pyrazolo[1,5-a]pyridine (B1195680) ring is a critical aspect of its synthetic utility. The electron-rich nature of the pyrazole (B372694) moiety generally directs electrophilic substitutions to this part of the molecule, while the electron-deficient pyridine (B92270) ring is more susceptible to nucleophilic attack.
Recent studies have highlighted the ability to control the regioselectivity of functionalization. For instance, in palladium-catalyzed direct C-H arylation reactions, the choice of additives can selectively direct the arylation to either the C-3 or the C-7 position. acs.org When cesium(I) fluoride (B91410) is used as the additive, arylation occurs preferentially at the C-3 position. Conversely, the use of silver(I) carbonate favors arylation at the C-7 position. acs.org This demonstrates that the inherent reactivity of the C-H bonds can be modulated by the specific reaction conditions, allowing for selective functionalization.
Furthermore, the development of regioselective synthetic methods for pyrazolo[1,5-a]pyridines has been a key area of research. Traditional methods involving the 1,3-dipolar cycloaddition of N-amino-pyridinium salts with alkynes can suffer from a lack of regiocontrol when using asymmetric pyridinium (B92312) salts, leading to mixtures of isomers. sci-hub.se More recent methods aim to overcome this by employing strategies that allow for the controlled and regioselective formation of the pyrazolo[1,5-a]pyridine core, ensuring access to specific substitution patterns. sci-hub.se
Carbon-Hydrogen (C-H) Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including pyrazolo[1,5-a]pyridines. This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes.
Palladium-catalyzed direct C-H arylation is a notable example of this strategy applied to the pyrazolo[1,5-a]pyridine system. Research has demonstrated the successful direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides. acs.org This transformation can be tuned to selectively occur at the C-3 and C-7 positions, showcasing the versatility of this method. acs.org The catalytic system typically involves a palladium catalyst and a suitable additive to control the regioselectivity. acs.org
Another significant advancement is the direct C-7 arylation of pyrazolo[1,5-a]pyridines using more abundant and cost-effective aryl chlorides as the coupling partners. researchgate.net This palladium-catalyzed reaction provides a straightforward route to C-7 arylated pyrazolo[1,5-a]azines, which are important structural motifs in drug discovery and materials science. researchgate.net
The development of these C-H functionalization methods opens up new avenues for the synthesis of complex pyrazolo[1,5-a]pyridine derivatives with diverse functionalities.
Nucleophilic Aromatic Substitution (NAS) on the Pyrazolo[1,5-a]pyridine Ring System
Nucleophilic aromatic substitution (NAS) is a fundamental reaction for the modification of electron-deficient aromatic rings. In the context of the pyrazolo[1,5-a]pyridine system, the pyridine ring is the more electron-deficient component and is therefore more susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present.
While specific studies on the NAS of pyrazolo[1,5-a]pyridin-3-ol are limited, the general principles of NAS on pyridine-containing heterocycles can be applied. In the related pyrazolo[1,5-a]pyrimidine (B1248293) system, NAS reactions are commonly used to functionalize the 5 and 7-positions of the fused ring with various nucleophiles such as amines and alkoxides. nih.gov This suggests that the corresponding positions in the pyrazolo[1,5-a]pyridine ring (C-5 and C-7) would be the most likely sites for NAS, especially if they bear a suitable leaving group like a halogen.
The reactivity of these positions towards nucleophiles is enhanced by the electron-withdrawing effect of the fused pyrazole ring and the pyridine nitrogen atom. The presence of a hydroxyl group at C-3 in this compound could potentially modulate the reactivity of the pyridine ring towards nucleophiles through electronic effects.
Palladium-Catalyzed Cross-Coupling Reactions of Pyrazolo[1,5-a]pyridine Derivatives
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been widely applied to the functionalization of pyrazolo[1,5-a]pyridine derivatives, allowing for the introduction of a wide range of substituents.
Commonly employed palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically involve the coupling of a halo-substituted pyrazolo[1,5-a]pyridine with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura), an alkene (Heck), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig).
For instance, the Suzuki-Miyaura coupling of bromo-substituted pyrazolo[1,5-a]pyrimidines (a closely related scaffold) with various aryl and heteroaryl boronic acids has been shown to be an efficient method for the synthesis of C-3 arylated derivatives. nih.gov It is expected that similar reactivity would be observed for halo-substituted pyrazolo[1,5-a]pyridines.
The Buchwald-Hartwig amination has also been successfully employed for the C-N bond formation in related heterocyclic systems. This reaction allows for the introduction of primary and secondary amines onto the pyrazolo[1,5-a]pyridine core, providing access to a diverse range of amino-substituted derivatives. wikipedia.orgyoutube.com
The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of these cross-coupling reactions, influencing the yield, selectivity, and functional group tolerance.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazolo[1,5-a]pyridine and Related Systems
| Cross-Coupling Reaction | Substrate | Coupling Partner | Key Features |
| Suzuki-Miyaura | Halo-pyrazolo[1,5-a]pyridine | Aryl/Heteroaryl boronic acid | Forms C-C bonds; wide functional group tolerance. nih.gov |
| Heck | Halo-pyrazolo[1,5-a]pyridine | Alkene | Forms C-C double bonds. rsc.org |
| Sonogashira | Halo-pyrazolo[1,5-a]pyridine | Terminal alkyne | Forms C-C triple bonds. encyclopedia.pub |
| Buchwald-Hartwig | Halo-pyrazolo[1,5-a]pyridine | Amine | Forms C-N bonds. wikipedia.orgyoutube.com |
Derivatization at Peripheral Positions of the Pyrazolo[1,5-a]pyridine Core
The peripheral positions of the pyrazolo[1,5-a]pyridine core (C-2, C-3, C-4, C-5, C-6, and C-7) are all potential sites for functionalization. The ability to selectively introduce substituents at these positions is key to modulating the biological and physical properties of these compounds.
The C-2 and C-6 positions of the pyrazolo[1,5-a]pyridine ring are part of the pyridine moiety and their reactivity is influenced by the proximity to the nitrogen atom.
Significant research has been conducted on the functionalization of the C-6 position. A synthetic methodology has been developed for the preparation of a series of C-6 substituted pyrazolo[1,5-a]pyridine inhibitors of herpes simplex viruses. nih.gov This work involved the functionalization of a C-6 trifluoromethyl pyrazolo[1,5-a]pyridine, demonstrating that this position can be readily modified to introduce a variety of substituents. nih.gov
While specific examples of C-2 functionalization on the this compound system are less common in the literature, the general reactivity patterns of pyridines suggest that this position should also be amenable to derivatization, particularly through metallation-based strategies or palladium-catalyzed cross-coupling reactions of a pre-installed halide.
The introduction of phosphonate (B1237965) groups into heterocyclic scaffolds is a common strategy in medicinal chemistry to improve their pharmacological properties, as phosphonates can act as mimics of phosphate (B84403) groups.
The synthesis of pyrazolo[1,5-a]pyridine-3-phosphonates has been successfully achieved. This demonstrates that the C-3 position of the pyrazolo[1,5-a]pyridine core can be functionalized with a phosphonate moiety. The ability to introduce this functional group at a specific position opens up possibilities for the design of new pyrazolo[1,5-a]pyridine-based therapeutic agents.
Carboxamide Synthesis at C-3
The synthesis of carboxamides at the C-3 position of the pyrazolo[1,5-a]pyridine ring system is a valuable transformation for creating libraries of compounds for drug discovery. This is typically achieved through the amidation of a C-3 carboxylic acid precursor. The general route involves the coupling of pyrazolo[1,5-a]pyridine-3-carboxylic acid with a variety of primary amines.
This straightforward amidation is a versatile method for introducing diverse substituents at the C-3 position, allowing for the exploration of the structure-activity relationship (SAR) of this class of compounds. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been synthesized and evaluated as potential antitubercular agents. nih.govnih.gov The synthesis commences with the formation of the pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediate, which is then coupled with different commercially available or synthetically prepared amines to yield the final carboxamide products. nih.govacs.org
The following table summarizes the synthesis of various pyrazolo[1,5-a]pyridine-3-carboxamide derivatives:
| Compound | Amine Reactant | Coupling Agent | Base | Solvent | Yield (%) |
| 2-methyl-5-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide | (4-(trifluoromethoxy)phenyl)methanamine | HATU | DIPEA | DMF | 85 |
| N-((4'- (trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-5-methoxypyrazolo[1,5-a]pyridine-3-carboxamide | (4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine | HATU | DIPEA | DMF | 82 |
| N-(4- (trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyridine-3-carboxamide | 4-(trifluoromethoxy)aniline | Not Specified | Not Specified | Not Specified | Not Specified |
HATU : (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA : N,N-Diisopropylethylamine, DMF : Dimethylformamide
Halogenation and Subsequent Transformations
Halogenation at the C-3 position of the pyrazolo[1,5-a]pyridine core introduces a versatile functional group that can be used for further synthetic elaborations, most notably through cross-coupling reactions. While direct halogenation of this compound is not extensively documented, the C-3 halogenation of the closely related pyrazolo[1,5-a]pyrimidine scaffold provides significant insight into the reactivity of this position. researchgate.netnih.gov
An environmentally friendly and efficient method for the regioselective C-3 halogenation of pyrazolo[1,5-a]pyrimidines utilizes a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), in combination with potassium halide salts in water at room temperature. nih.gov This method allows for the clean and effective synthesis of diverse C-3 halogenated pyrazolo[1,5-a]pyrimidine derivatives in good to excellent yields. nih.gov Earlier methods often employed N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), typically requiring elevated temperatures and organic solvents. nih.gov
The resulting 3-halo-pyrazolo[1,5-a]pyridine derivatives are valuable intermediates for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the halide with a boronic acid, and the Sonogashira coupling, which uses a terminal alkyne, are commonly employed to introduce aryl and alkynyl groups, respectively, at the C-3 position. semanticscholar.org
The table below provides examples of C-3 halogenation on the pyrazolo[1,5-a]pyrimidine system and subsequent cross-coupling reactions:
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | KI, PIDA, H₂O, rt | 3-iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 87 |
| 7-phenylpyrazolo[1,5-a]pyrimidine | KI, PIDA, H₂O, rt | 3-iodo-7-phenylpyrazolo[1,5-a]pyrimidine | 89 |
| 3-iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | 2-methyl-3,5,7-triphenylpyrazolo[1,5-a]pyrimidine | Not Specified |
| 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 2-methyl-7-phenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine | Not Specified |
PIDA : (Diacetoxyiodo)benzene, rt : room temperature
Theoretical and Computational Chemistry of Pyrazolo 1,5 a Pyridine Systems
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations are a powerful tool for understanding the underlying mechanisms of chemical reactions involving pyrazolo[1,5-a]pyridine (B1195680) derivatives. By modeling the behavior of electrons and nuclei, researchers can predict reaction pathways, transition states, and the influence of various substituents on reactivity.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) has become a standard method for investigating the reaction mechanisms of pyrazolo[1,5-a]pyridine systems. researchgate.netresearchgate.net DFT calculations have been employed to elucidate the regioselectivity and chemoselectivity of reactions, such as the reaction between pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and thionyl chloride. researchgate.net These studies involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies to determine the most favorable reaction pathway. researchgate.netcu.edu.eg For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the different possible regioselective and chemoselective channels, confirming that the reaction is completely chemoselective and regioselective, which aligns with experimental observations. researchgate.net
Furthermore, DFT has been used to discuss the mechanism of copper-mediated synthesis of 2-substituted pyrazolo[1,5-a]pyridines from N-benzoylpyridinium imides and terminal alkynes, suggesting the involvement of a Cu(III) intermediate. nih.gov The method is also valuable in understanding the cyclization reactions that form the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. cu.edu.egnih.gov
Analysis of Conceptual DFT Reactivity Indices
Conceptual DFT provides a framework for understanding and predicting the reactivity of molecules based on various calculated indices. nih.gov These indices, derived from the electron density, offer insights into the electrophilic and nucleophilic nature of different sites within a molecule.
Key reactivity descriptors that are often calculated for pyrazolo[1,5-a]pyridine systems include:
Chemical Potential (µ): Indicates the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.
Fukui Functions (f(r)): Identify the most reactive sites for nucleophilic and electrophilic attacks. cu.edu.egnih.govmdpi.com
Studies have shown that analysis of these indices can successfully elucidate the reactivity, as well as the regio- and chemoselectivity observed in experimental reactions of pyrazolo[1,5-a]pyridine derivatives. researchgate.net For example, the nucleophilicity N indices can indicate which reactant will act as the nucleophile and which as the electrophile in a reaction. researchgate.net In the reaction of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid with thionyl chloride, the calculated nucleophilicity N indices correctly predicted the roles of the reactants. researchgate.net Furthermore, the analysis of Fukui functions has been instrumental in identifying the specific atoms within the pyrazolo[1,5-a]pyridine scaffold that are most susceptible to electrophilic attack. researchgate.net
Table 1: Conceptual DFT Reactivity Indices for Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and Thionyl Chloride
| Compound | Chemical Potential (μ) (eV) |
| Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | -2.82 |
| Thionyl Chloride (SOCl₂) | 0.80 |
| Data from a theoretical study on the reaction between pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and SOCl₂. researchgate.net |
Molecular Modeling and Docking Studies for Molecular Interactions
Molecular modeling and docking are indispensable computational techniques for investigating the interactions between pyrazolo[1,5-a]pyridine derivatives and their biological targets. These methods are crucial in drug design and development, allowing for the prediction of binding affinities and the elucidation of structure-activity relationships.
Ligand-Target Interaction Prediction
Molecular docking simulations are widely used to predict the binding mode and affinity of pyrazolo[1,5-a]pyridine-based compounds to various biological targets, such as protein kinases. mdpi.comekb.egnih.gov These studies have been instrumental in understanding the inhibitory activities of these compounds against enzymes like cyclooxygenases (COX-1 and COX-2) and 15-lipoxygenase (15-LOX). bohrium.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govresearchgate.net
For example, docking studies on pyrazolo[1,5-a]pyrimidine derivatives have shown that they can bind to the active site of enzymes like CDK2 and TRKA, with binding modes similar to known inhibitors. mdpi.com The insights gained from these simulations help in the rational design of more potent and selective inhibitors. mdpi.combohrium.com
Structure-Activity Relationship (SAR) Insights through Computational Methods
Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, provide valuable insights into the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine derivatives. nih.govnih.govresearchgate.netacs.orgnih.gov By correlating the structural features of a series of compounds with their biological activities, researchers can identify the key molecular properties that govern their potency and selectivity.
SAR studies have revealed that substitutions at various positions of the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact the biological activity. nih.gov For instance, in a study on antitubercular agents, methylation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core led to a loss of activity. nih.gov Molecular docking studies can further rationalize these SAR findings by showing how different substituents affect the binding interactions with the target protein. nih.govresearchgate.net These computational approaches are essential for optimizing lead compounds and designing new derivatives with improved pharmacological profiles. acs.orgnih.gov
Advanced Applications of Pyrazolo 1,5 a Pyridin 3 Ol and Its Derivatives in Research
Applications in Medicinal Chemistry Research and Drug Design
The pyrazolo[1,5-a]pyridine (B1195680) core is recognized as a privileged scaffold in drug discovery. Its structural features allow for diverse chemical modifications, making it an ideal starting point for the development of potent and selective inhibitors of various biological targets.
Design and Synthesis of Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. rsc.org Pyrazolo[1,5-a]pyridine derivatives have emerged as a versatile class of kinase inhibitors, targeting a range of kinases involved in cancer progression and other pathologies. rsc.orgnih.gov These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate. rsc.org
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in oncogenesis. nih.gov For instance, certain synthesized pyrazolo[3,4-b]pyridine derivatives exhibited strong c-Met kinase inhibitory activity with IC50 values in the nanomolar range. nih.gov Molecular docking studies have revealed that these compounds can form key hydrogen bonds with residues in the c-Met active site, such as Met1160 and Tyr1230. nih.gov
The pyrazolo[1,5-a]pyridine scaffold has been utilized in the design of inhibitors for phosphoinositide 3-kinases (PI3Ks), particularly the δ isoform (PI3Kδ), which is a key player in immune cell regulation. nih.govmdpi.com A series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives were designed and synthesized, yielding compounds with low nanomolar IC50 values and high selectivity for PI3Kδ. nih.govmdpi.com One of the most potent compounds, CPL302253, demonstrated an IC50 of 2.8 nM. nih.govmdpi.com Similarly, benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been developed as selective PI3Kδ inhibitors, with compound CPL302415 showing an IC50 value of 18 nM for PI3Kδ and high selectivity over other PI3K isoforms. nih.gov Furthermore, pyrazolo[1,5-a]pyridines have been investigated as Pan-JAK kinase inhibitors. researchgate.net
| Compound | Target Kinase | IC50 (nM) | Selectivity |
| CPL302253 | PI3Kδ | 2.8 | High |
| CPL302415 | PI3Kδ | 18 | PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939 |
Interactive Data Table: The data in the table above can be sorted by compound name, target kinase, IC50 value, and selectivity.
Pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net Certain 7-(4-Bromo-phenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines demonstrated significant CDK2 inhibitory activity, with IC50 values as low as 22 nM, comparable to the known CDK inhibitor dinaciclib. researchgate.net
The pyrazolo[1,5-a]pyrimidine scaffold is also a prominent framework for developing inhibitors of Tropomyosin Receptor Kinases (Trks). mdpi.com Macrocyclic derivatives have shown potent activity, with IC50 values ranging from 1 to 100 nM against TrkA. mdpi.com The presence of a carboxamide group at the third position of the pyrazolo[1,5-a]pyrimidine ring was found to be crucial for enhancing Trk inhibition. mdpi.com Further modifications, such as the introduction of a 3-pyrazolyl substituent, have led to potent TRK inhibitors that can overcome clinically acquired resistance. nih.gov For example, compound 5n exhibited potent activity against various TRK mutations with IC50 values in the low nanomolar range. nih.gov
| Compound | Target Kinase | IC50 (nM) |
| 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine | CDK2 | 22 |
| 7-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine | CDK2 | 24 |
| Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives | TrkA | 1-100 |
| Compound 5n | TRKA G667C | 2.3 |
| Compound 5n | TRKA F589L | 0.4 |
| Compound 5n | TRKA G595R | 0.5 |
Interactive Data Table: The data in the table above can be sorted by compound name, target kinase, and IC50 value.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of other protein kinases. Derivatives have been identified as potent and selective inhibitors of Pim-1 kinase, with many exhibiting nanomolar inhibitory activity. nih.gov Additionally, macrocyclic pyrazolo[1,5-a]pyrimidines have been developed as selective inhibitors of Casein Kinase 2 (CK2), with compound IC20 showing a KD of 12 nM and high selectivity. biorxiv.org Research has also explored pyrazolo[1,5-a]pyridine derivatives as inhibitors of RET kinase, with selpercatinib, a drug containing this core, being approved for cancer treatment. nih.gov
Development of Anti-Tubercular Agents
Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. Pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have shown promise in this area. bohrium.comresearchgate.netnih.gov These compounds have demonstrated significant in vitro activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov
A series of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids were designed and evaluated, with one representative compound exhibiting a minimum inhibitory concentration (MIC) of 0.006 μg/mL against the H37Rv strain and values ranging from 0.003 to 0.014 μg/mL against drug-resistant strains. researchgate.netnih.gov Structure-activity relationship (SAR) studies have indicated that the N-benzylic moiety linked to the pyrazolo[1,5-a]pyridine-3-carboxamide core is important for anti-tubercular activity. nih.gov Further optimization by introducing diaryl side chains has led to compounds with excellent potency against drug-susceptible and drug-resistant Mtb strains, with MIC values often in the sub-micromolar range. nih.gov
| Compound Class | Target | Activity (MIC) |
| Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids | M. tuberculosis H37Rv | 0.006 μg/mL |
| Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids | Drug-resistant M. tuberculosis | 0.003 - 0.014 μg/mL |
| Diaryl pyrazolo[1,5-a]pyridine-3-carboxamides | Drug-susceptible H37Rv | <0.002–0.381 μg/mL |
| Diaryl pyrazolo[1,5-a]pyridine-3-carboxamides | INH-resistant M. tuberculosis | <0.002–0.465 μg/mL |
| Diaryl pyrazolo[1,5-a]pyridine-3-carboxamides | RMP-resistant M. tuberculosis | <0.002–0.004 μg/mL |
Interactive Data Table: The data in the table above can be sorted by compound class, target, and activity.
Exploration of Anti-Malarial Potential
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new antimalarial drugs. google.com In this context, pyrazolo[1,5-a]pyrimidine derivatives, structurally related to pyrazolo[1,5-a]pyridin-3-ol, have been investigated as potential antimalarial agents.
Research has shown that certain 7-arylpyrazolo[1,5-a]pyrimidine derivatives exhibit inhibitory activity against P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a crucial enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. nih.gov Bioisosteric replacement of the nih.govmdpi.commdpi.comtriazolo[1,5-a]pyrimidine ring with a pyrazolo[1,5-a]pyrimidine ring has proven to be an effective strategy. nih.gov Notably, derivatives with a β-naphthylamine group at the 7-position were found to be particularly active. nih.gov Two such compounds, with low IC50 values of 1.2 and 5.1 µM, demonstrated a significant reduction in parasitemia in in vivo studies against P. berghei. nih.gov These findings highlight the potential of the pyrazolo[1,5-a]pyrimidine scaffold as a starting point for the development of novel antimalarial drugs. nih.gov
Similarly, 1H-pyrazolo[3,4-b]pyridines, another class of related heterocyclic compounds, have been explored for their antimalarial properties. researchgate.net Some derivatives have shown promising activity against chloroquine-resistant strains of P. falciparum. nih.gov
Research into Modulators of Neurotransmitter Receptors
Pyrazolo[1,5-a]pyridine and its derivatives have been investigated for their ability to modulate the activity of various neurotransmitter receptors, suggesting their potential in the treatment of neurological and psychiatric disorders.
One area of focus has been the GABA-A receptor, a key target for anxiolytic and sedative drugs. mdpi.com Studies on 3,8-disubstituted pyrazolo[1,5-a]quinazolines, which share a similar heterocyclic core, have identified compounds that act as antagonists at the α1β2γ2L-GABA-A receptor. mdpi.com Electrophysiological assays on recombinant GABA-A receptors expressed in Xenopus laevis oocytes have been instrumental in characterizing the activity of these compounds. mdpi.com
Furthermore, derivatives of pyrazolo[1,5-a]quinazoline have been designed and synthesized as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2 and mGlu3). researchgate.net These receptors are implicated in various central nervous system disorders, and their modulation represents a promising therapeutic strategy.
Enzyme Inhibitory Activity Studies
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to this compound, is a prominent framework in the development of enzyme inhibitors, particularly protein kinase inhibitors for cancer therapy. mdpi.comrsc.org
A significant body of research has focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Tropomyosin receptor kinases (Trks), which are involved in the growth and survival of cancer cells. mdpi.com Structure-activity relationship (SAR) studies have revealed that a carboxamide group at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly enhances Trk inhibitory activity. mdpi.com For instance, certain picolinamide-substituted derivatives have demonstrated excellent enzymatic inhibition of TrkA with IC50 values as low as 1.7 nM. mdpi.com
In addition to Trk kinases, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of other enzymes, including phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in immune cell regulation. nih.gov Furthermore, some derivatives have shown inhibitory activity against enzymes implicated in other diseases, such as α-amylase (relevant to diabetes) and acetylcholinesterase (relevant to Alzheimer's disease). johnshopkins.edu
Table 1: Enzyme Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidines | TrkA | IC50 value of 1.7 nM. | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ | Identified as selective inhibitors. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | α-amylase | Demonstrated significant inhibition. | johnshopkins.edu |
| Pyrazolo[1,5-a]pyrimidine derivatives | Acetylcholinesterase | Showed inhibitory activity. | johnshopkins.edu |
Research into Anti-Inflammatory Mechanisms
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have been the subject of several investigations. These studies have explored their effects on various inflammatory pathways and mediators.
One study synthesized a series of pyrazolo[1,5-a]pyrimidin-7-ones and evaluated their anti-inflammatory activity in both in vivo and in vitro models. nih.gov The in vivo tests included carrageenan-induced rat paw edema and pleurisy, while in vitro assays assessed the compounds' effects on leukocyte functions, such as superoxide (B77818) production and myeloperoxidase release. nih.gov The results indicated that the anti-inflammatory activity varied depending on the substituents at the 2-position, suggesting that these compounds may inhibit leukotriene and/or prostaglandin (B15479496) biosynthesis with different selectivities. nih.gov
Another study investigated the inhibitory activity of pyrazole (B372694) and pyrazolo[3,4-d]pyridazine derivatives against pro-inflammatory inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression in lipopolysaccharide-stimulated murine RAW 264.7 macrophages. researchgate.net Several of the synthesized compounds were found to inhibit COX-2 expression. researchgate.net
Applications in Materials Science
The unique photophysical and structural properties of pyrazolo[1,5-a]pyrimidines have made them attractive candidates for applications in materials science. mdpi.comencyclopedia.pub
Exploration of Photophysical Properties
Pyrazolo[1,5-a]pyrimidines have emerged as a class of functional fluorophores with tunable photophysical properties. nih.govresearchgate.net Their rigid and planar molecular structure contributes to their excellent photostability. researchgate.net
Research has shown that the absorption and emission spectra of these compounds are highly dependent on the nature of the substituent at the 7-position. nih.gov Electron-donating groups at this position can enhance both absorption and emission, while electron-withdrawing groups can also influence the photophysical behavior. nih.gov Some derivatives exhibit large Stokes shifts and strong fluorescence intensity, with quantum yields reaching up to 44% in certain cases. researchgate.net These properties make them promising for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net
Crystal Engineering and Supramolecular Phenomena
The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with interesting conformational and supramolecular structures has been noted. mdpi.comresearchgate.net This characteristic is significant for the field of crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties.
X-ray diffraction analysis has been used to determine the crystal structures of various pyrazolo[1,5-a]pyrimidine derivatives, revealing details about their molecular packing and intermolecular interactions. researchgate.net For instance, the crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol, a related compound, shows that molecules are linked via O—H···N hydrogen bonds to form inversion dimers. researchgate.net These dimers are further connected through N—H···π and C—H···π interactions, forming slab-like structures. researchgate.net Such insights into the supramolecular assembly of these molecules are crucial for designing new materials with specific solid-state properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrazolo[1,5-a]pyrimidine |
| nih.govmdpi.commdpi.comtriazolo[1,5-a]pyrimidine |
| 1H-pyrazolo[3,4-b]pyridines |
| 3,8-disubstituted pyrazolo[1,5-a]quinazolines |
| pyrazolo[1,5-a]quinazolin-5(4H)-ones |
| picolinamide |
| pyrazolo[1,5-a]pyrimidin-7-ones |
| pyrazolo[3,4-d]pyridazine |
| 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol |
Catalytic Applications
While specific catalytic applications for this compound are not extensively documented in scientific literature, the broader family of pyrazolo[1,5-a]pyridine derivatives has emerged as a class of highly effective ligands in transition-metal catalysis. The scaffold's unique electronic properties and rigid bicyclic structure make it a versatile component in the design of catalysts for a range of organic transformations, most notably in palladium- and rhodium-catalyzed reactions.
The primary role of pyrazolo[1,5-a]pyridine derivatives in catalysis is as N-donor ligands that can coordinate with a metal center, influencing its reactivity, selectivity, and stability. The nitrogen atoms in both the pyrazole and pyridine (B92270) rings can act as coordination sites, allowing for fine-tuning of the electronic and steric environment around the metal catalyst.
Palladium-Catalyzed C-H Functionalization and Cross-Coupling
One of the most significant applications of pyrazolo[1,5-a]pyridine derivatives is in palladium-catalyzed direct C-H bond functionalization. This modern synthetic strategy allows for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and atom economy by avoiding the pre-functionalization of substrates.
Research has demonstrated that pyrazolo[1,5-a]pyridines can undergo direct arylation at the C-3 and C-7 positions with aryl iodides using a palladium catalyst. acs.org The regioselectivity of these reactions can be controlled by the choice of additives. For instance, the use of cesium(I) fluoride (B91410) as an additive favors arylation at the C-3 position, while silver(I) carbonate promotes functionalization at the C-7 position. acs.org These methods are compatible with a variety of functional groups, providing a direct route to complex substituted pyrazolo[1,5-a]pyridines. acs.org
In a similar vein, palladium-catalyzed oxidative C–H/C–H cross-coupling has been successfully achieved between pyrazolo[1,5-a]pyridines and various five-membered heteroarenes like thiophenes and furans. rsc.org These reactions, typically using Palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and silver(I) acetate (AgOAc) as the oxidant, proceed without the need for directing groups, highlighting the intrinsic reactivity of the pyrazolo[1,5-a]pyridine core. rsc.org
Furthermore, pyrazole-tethered phosphine (B1218219) ligands have been developed for efficient palladium-catalyzed Suzuki coupling reactions between aryl halides and phenylboronic acids, as well as for the amination of aryl bromides. researchgate.netarkat-usa.org These hybrid P,N-ligands demonstrate the versatility of the pyrazole motif in creating robust catalytic systems. researchgate.netarkat-usa.org
| Catalyst System | Reactants | Reaction Type | Product | Yield (%) | Ref |
| Pd(OAc)₂ / CsF | Pyrazolo[1,5-a]pyridine, Aryl iodide | C-3 Arylation | 3-Aryl-pyrazolo[1,5-a]pyridine | 55-85 | acs.org |
| Pd(OAc)₂ / Ag₂CO₃ | Pyrazolo[1,5-a]pyridine, Aryl iodide | C-7 Arylation | 7-Aryl-pyrazolo[1,5-a]pyridine | 44-81 | acs.org |
| Pd(OAc)₂ / AgOAc | Pyrazolo[1,5-a]pyridine, Thiophene | C-H/C-H Cross-Coupling | 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyridine | 72 | rsc.org |
| Pd₂(dba)₃ / Ligand 1 | Aryl bromide, Phenylboronic acid | Suzuki Coupling | Biaryl compound | 70-80 | researchgate.net |
| Pd₂(dba)₃ / Ligand 1 | Aryl bromide, Aniline/Morpholine | C-N Amination | N-Aryl amine/morpholine | 75-85 | arkat-usa.org |
Ligand 1: A pyrazole-tethered phosphine ligand.
Rhodium and Iridium-Catalyzed Reactions
Beyond palladium, ligands derived from pyrazole structures are also instrumental in catalysis involving other transition metals like rhodium (Rh) and iridium (Ir). Bidentate phosphine-pyrazolyl ligands have been synthesized and used to create rhodium(I) and iridium(I) complexes. acs.org These complexes have shown exceptional activity as catalysts for the intramolecular hydroamination of alkynes, a key reaction for synthesizing cyclic nitrogen-containing compounds. acs.org For example, an iridium complex featuring a pyrazolyl-phosphine ligand was highly efficient in the cyclization of 4-pentyn-1-amine (B190168) to 2-methyl-1-pyrroline. acs.org
While the direct catalytic use of this compound remains a field for future exploration, the established utility of the parent scaffold and its derivatives underscores the immense potential of this heterocyclic system in the development of novel and efficient catalysts.
Q & A
What are the common synthetic routes for Pyrazolo[1,5-a]pyridin-3-ol derivatives in medicinal chemistry?
The primary synthetic approach involves cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or related 1,3-bis-electrophiles (e.g., alkoxymethylene-β-dicarbonyl, α,β-unsaturated systems) . For eco-friendly synthesis, ultrasonic irradiation in aqueous ethanol with mild acid catalysts (e.g., 2-methylimidazolium-oxalate) improves reaction efficiency and yield . Alternative methods include microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .
How are this compound derivatives structurally characterized?
Characterization relies on multimodal analytical techniques :
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing fused pyrazole-pyridine ring signals) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and substituent orientation (e.g., monoclinic cell with P21/c space group for derivatives with CO2Et groups) .
- Infrared (IR) Spectroscopy : Identifies functional groups like carboxylic acids or amines .
How can regioselectivity challenges be addressed during synthesis?
Regioselectivity is influenced by:
- Catalyst selection : Mild acids (e.g., acetic acid) favor specific intermediates .
- Solvent polarity : Polar solvents (e.g., ethanol) stabilize transition states for cyclization .
- Temperature control : Lower temperatures (≤80°C) reduce side reactions in cyclocondensation .
For example, ultrasonic irradiation at 50°C in ethanol achieves >70% yield for 2-CO2Et-substituted derivatives .
What strategies optimize the pharmacological profile of this compound derivatives?
Key modifications include:
- Position 2 : Introducing carboxyethyl (CO2Et) groups enhances solubility and serves as a linker for conjugates .
- Position 5/7 : Aryl or heteroaryl substituents (e.g., 4-chlorophenyl) improve anticancer activity by targeting kinases (e.g., CDK2, Pim-1) .
- Functionalization at position 3 : Amine or carboxylic acid groups enable bioconjugation for targeted therapies .
Derivatives with 7-hydroxy-3-phenyl groups show dual anti-inflammatory and antitumor activity via COX-2 inhibition .
How can researchers resolve contradictions in reported biological activities?
Discrepancies often arise from:
- Cell line variability : For example, pyrazolo[1,5-a]pyrimidines exhibit IC50 values ranging from 2–50 µM across breast (MCF-7) vs. colon (HCT-116) cancer models .
- Assay conditions : Antioxidant activity varies with radical species (e.g., DPPH vs. ABTS assays) .
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity but reduce solubility, impacting in vivo efficacy .
What novel applications exist for this compound beyond traditional drug discovery?
Recent advances include:
- Fluorescent probes : Derivatives like pyrazolo[1,5-a]pyridine carboxylic acid act as pH sensors with high quantum yield (Φ = 0.64) and rapid response (10 s) in cellular imaging .
- Materials science : Functionalized derivatives serve as ligands for metal-organic frameworks (MOFs) due to their rigid, planar structure .
- Enzyme mimetics : Carboxylated analogs mimic purine bases in catalytic systems .
What computational tools aid in designing this compound derivatives?
- Retrosynthesis algorithms : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes using reaction databases .
- Docking studies : Molecular modeling identifies binding interactions with targets like PDE-4 or CRF1 receptors .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
How do solvent and pH impact the stability of this compound derivatives?
- Aqueous stability : Carboxylic acid derivatives (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) degrade at pH >7 via hydrolysis .
- Organic solvents : Ethyl ester derivatives are stable in ethanol but prone to transesterification in methanol .
- Light sensitivity : Halogenated derivatives require dark storage to prevent photodegradation .
What are the limitations in scaling up this compound synthesis?
- Yield reduction : Multi-step syntheses (e.g., cyclocondensation followed by functionalization) often drop from 70% (lab) to <50% at pilot scale .
- Purification challenges : Chromatography is needed for regioisomeric separations, increasing costs .
- Waste management : Halogenated byproducts require specialized disposal protocols .
How are this compound derivatives evaluated for toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
